![molecular formula C9H6F2O3 B1395894 Methyl 2,5-difluoro-3-formylbenzoate CAS No. 952480-00-1](/img/structure/B1395894.png)
Methyl 2,5-difluoro-3-formylbenzoate
Overview
Description
“Methyl 2,5-difluoro-3-formylbenzoate” is a compound that falls under the category of benzoic acid derivatives. It has a molecular formula of C9H6F2O3 and a molecular weight of 200.14 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 2,5-difluoro-3-formylbenzoate” is represented by the formula C9H6F2O3 . The compound has a mono-isotopic mass of 200.028503 Da .Physical And Chemical Properties Analysis
“Methyl 2,5-difluoro-3-formylbenzoate” has a molecular weight of 200.14 g/mol. Unfortunately, specific physical and chemical properties like boiling point, density, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Applications
- Large-Scale Synthesis : It's utilized in large-scale synthesis processes. For example, its derivative, Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, is designed for treating hyperproliferative and inflammatory disorders and cancer, indicating its potential in pharmaceutical synthesis (Kucerovy et al., 1997).
- Catalytic Applications : It's used in catalytic cascade aldol-cyclization of tertiary ketone enolates, which is crucial for synthesizing keto-esters with a C-F quaternary stereogenic center. This demonstrates its role in asymmetric catalysis (Sha et al., 2016).
- Lactonization Processes : The compound is employed in tandem reversible addition-intramolecular lactonization for synthesizing 3-functionalized phthalides, important precursors for quinone skeletons (Sakulsombat et al., 2010).
Medical and Biological Research
- Cytotoxicity Studies : Research on triphenylstannyl 4-((arylimino)methyl)benzoates shows that derivatives of this compound have selective cytotoxicity against human cervical cancer cells, indicating its potential in cancer research (Basu Baul et al., 2017).
- Imaging Applications : A 2-formylbenzoate-caged methylfluorescein chemodosimeter was developed for detecting hydrogen sulfide in living cells, highlighting its application in biological imaging (Liu et al., 2014).
Material Science
- Synthesis of Complex Structures : The compound is involved in the synthesis of complex structures like tetrazolyl-isoindolinones, showcasing its utility in creating novel molecular architectures (Marcos et al., 2008).
Safety and Hazards
properties
IUPAC Name |
methyl 2,5-difluoro-3-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)7-3-6(10)2-5(4-12)8(7)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBISMVWFNSDEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700950 | |
Record name | Methyl 2,5-difluoro-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-difluoro-3-formylbenzoate | |
CAS RN |
952480-00-1 | |
Record name | Methyl 2,5-difluoro-3-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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